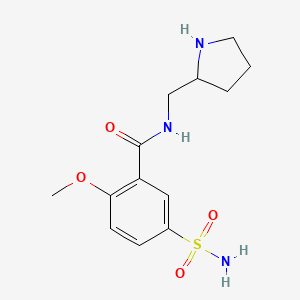
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide
Overview
Description
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide (MPSB) is a synthetic molecule that has been studied extensively for its potential applications in laboratory experiments and scientific research. MPSB is a derivative of the pyrrolidine family of compounds and is structurally related to the widely used pharmaceuticals pyrrolidine-2-carboxylic acid and pyrrolidine-2-carboxamide. MPSB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties.
Scientific Research Applications
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the effects of inflammation, cancer, and immunomodulation. 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide has also been used to study the effects of oxidative stress and the role of pyrrolidine-2-carboxylic acid in drug metabolism. Furthermore, 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide has been used in the development of novel drugs and drug delivery systems.
Mechanism of Action
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide is believed to act as an agonist of the pyrrolidine-2-carboxylic acid receptor (P2CR). The P2CR is a G-protein coupled receptor that is involved in the regulation of inflammation, cancer, and immunomodulation. 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide binds to the P2CR and activates the receptor, leading to the production of various signaling molecules, such as prostaglandins and cytokines, which in turn modulate the inflammatory response.
Biochemical and Physiological Effects
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of oxidative stress markers, such as malondialdehyde, in laboratory experiments. In addition, 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide has been found to possess anti-cancer and immunomodulatory properties, as well as to inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide is a useful tool for laboratory experiments due to its wide range of biological activities and its ability to target the P2CR. However, its use in laboratory experiments is limited by its relatively low solubility in water and its instability in acidic solutions.
Future Directions
For research include exploring the mechanisms of action of 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide and its effects on various diseases, such as cancer and inflammation. Additionally, further research should be done to develop more efficient methods of synthesis and to develop novel drug delivery systems. Finally, more research should be done to explore the potential of 2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide as a therapeutic agent and to identify potential side effects.
Synthesis Methods
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide is synthesized by an efficient, one-step reaction of 5-sulfamoylbenzamide and pyrrolidine-2-carboxylic acid in the presence of a catalytic amount of sodium hydroxide. The reaction is carried out in a solvent mixture of ethyl acetate and methanol at a temperature of 70°C. The reaction mixture is stirred for 3 hours and then cooled to room temperature. The product is then purified by recrystallization from ethyl acetate and methanol.
properties
IUPAC Name |
2-methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-12-5-4-10(21(14,18)19)7-11(12)13(17)16-8-9-3-2-6-15-9/h4-5,7,9,15H,2-3,6,8H2,1H3,(H,16,17)(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWYBISTYZABLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849928 | |
| Record name | 2-Methoxy-N-[(pyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-(pyrrolidin-2-ylmethyl)-5-sulfamoylbenzamide | |
CAS RN |
57734-56-2 | |
| Record name | 5-(Aminosulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-[(pyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







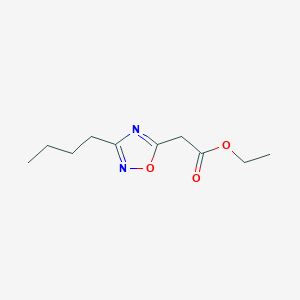
![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
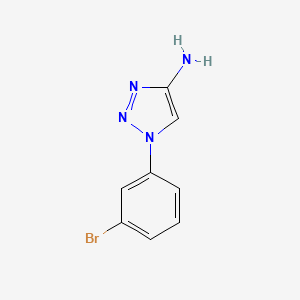
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
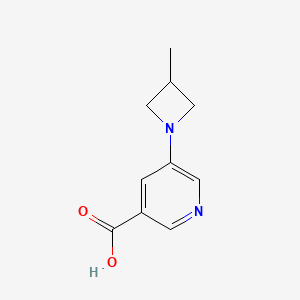

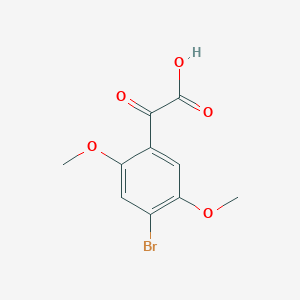

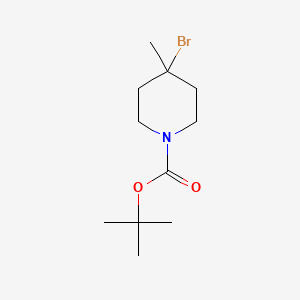
![3,5-dimethyl 2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride](/img/structure/B6617507.png)